1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the cyclization of piperidine with thiosemicarbazide under acidic conditions to form the thiadiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiadiazole and pyrrole rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted thiadiazoles, pyrroles
Scientific Research Applications
1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde has shown promise in several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Biology: Research has explored its antimicrobial and antifungal activities, suggesting its use in developing new treatments for infections.
Material Science: The compound's unique structure has been utilized in the design of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The thiadiazole ring, in particular, is known for its ability to cross cellular membranes and bind to biological targets, leading to various biological activities. The exact pathways and molecular targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of gene expression.
Comparison with Similar Compounds
1-(5-Piperidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific structural features, but it can be compared to other thiadiazole derivatives and pyrrole-containing compounds. Similar compounds include:
Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrole derivatives: Compounds containing the pyrrole ring are known for their diverse biological activities and applications in material science.
Properties
IUPAC Name |
1-(5-piperidin-1-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-9-10-5-4-8-16(10)12-14-13-11(18-12)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYWYOIIYWPIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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